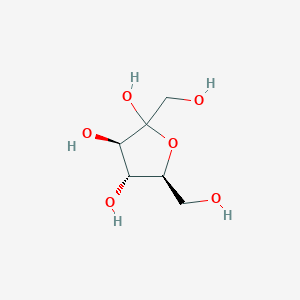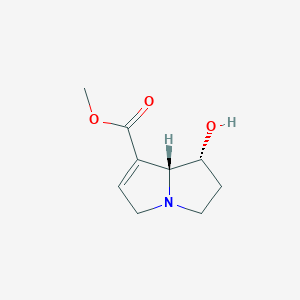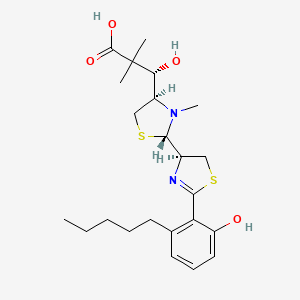![molecular formula C9H19NO2S B11826469 Carbamic acid, N-[(1R)-1-methyl-2-(methylthio)ethyl]-, 1,1-dimethylethyl ester](/img/structure/B11826469.png)
Carbamic acid, N-[(1R)-1-methyl-2-(methylthio)ethyl]-, 1,1-dimethylethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbaminsäure, N-[(1R)-1-Methyl-2-(methylthio)ethyl]-, 1,1-Dimethylethylester ist eine chemische Verbindung mit der Summenformel C9H19NO2S. Sie ist bekannt für ihre Anwendungen in verschiedenen Bereichen, einschließlich Chemie, Biologie und Industrie. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die eine Carbaminsäuregruppe und einen Methylthioethyl-Substituenten umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Carbaminsäure, N-[(1R)-1-Methyl-2-(methylthio)ethyl]-, 1,1-Dimethylethylester umfasst typischerweise die Reaktion von tert-Butylcarbaminsäure mit ®-1-Methyl-2-(methylthio)ethylamin. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, häufig unter Verwendung eines Lösungsmittels wie Dichlormethan oder Tetrahydrofuran. Das Reaktionsgemisch wird bei Raumtemperatur oder leicht erhöhten Temperaturen gerührt, um die Bildung des gewünschten Produkts zu fördern .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Der Prozess ist auf Effizienz und Ausbeute optimiert und integriert häufig fortschrittliche Techniken wie kontinuierliche Durchflussreaktoren und automatisierte Synthese-Systeme. Qualitätskontrollmaßnahmen werden implementiert, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Carbaminsäure, N-[(1R)-1-Methyl-2-(methylthio)ethyl]-, 1,1-Dimethylethylester durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Methylthiogruppe kann mit Oxidationsmitteln wie Wasserstoffperoxid oder m-Chlorperbenzoesäure zu einem Sulfoxid oder Sulfon oxidiert werden.
Reduktion: Die Verbindung kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid zu ihrem entsprechenden Amin reduziert werden.
Substitution: Die Estergruppe kann nukleophile Substitutionsreaktionen mit Nukleophilen wie Aminen oder Alkoholen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, m-Chlorperbenzoesäure; typischerweise in einem organischen Lösungsmittel bei Raumtemperatur durchgeführt.
Reduktion: Lithiumaluminiumhydrid; in einer inerten Atmosphäre, häufig in wasserfreiem Ether durchgeführt.
Substitution: Amine oder Alkohole; Reaktionen werden in der Regel in Gegenwart einer Base wie Triethylamin durchgeführt.
Hauptprodukte, die gebildet werden
Oxidation: Sulfoxide oder Sulfone.
Reduktion: Entsprechende Amine.
Substitution: Carbamate oder Harnstoffe, abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
Carbaminsäure, N-[(1R)-1-Methyl-2-(methylthio)ethyl]-, 1,1-Dimethylethylester hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein in der organischen Synthese verwendet, insbesondere bei der Herstellung komplexerer Moleküle.
Biologie: Aufgrund seiner Fähigkeit, mit bestimmten Enzymen und Proteinen zu interagieren, wird es als potenzielle biochemische Sonde untersucht.
Medizin: Für seine potenziellen therapeutischen Eigenschaften erforscht, einschließlich seiner Verwendung als Vorläufer in der Synthese pharmazeutischer Verbindungen.
Industrie: In der Produktion von Spezialchemikalien und Materialien eingesetzt .
Wirkmechanismus
Der Wirkungsmechanismus von Carbaminsäure, N-[(1R)-1-Methyl-2-(methylthio)ethyl]-, 1,1-Dimethylethylester beinhaltet seine Interaktion mit molekularen Zielstrukturen wie Enzymen und Proteinen. Die Carbaminsäuregruppe kann kovalente Bindungen mit aktiven Zentren bilden, was zu einer Hemmung oder Modulation der Enzymaktivität führt. Der Methylthioethyl-Substituent kann auch zur Bindungsaffinität und Spezifität der Verbindung beitragen .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Carbaminsäure, N-[(1R)-1-Methyl-2-(methylsulfonyl)oxy]ethyl]-, 1,1-Dimethylethylester
- Carbaminsäure, N-[(1R)-1-(Methoxymethyl)-2-oxo-2-[(phenylmethyl)amino]ethyl]-N-methyl-, 1,1-Dimethylethylester
- **Carbaminsäure, N-2-(1-Piperazinyl)ethyl-, 1,1-Dimethylethylester
Einzigartigkeit
Carbaminsäure, N-[(1R)-1-Methyl-2-(methylthio)ethyl]-, 1,1-Dimethylethylester ist aufgrund seiner spezifischen Kombination aus einer Carbaminsäuregruppe und einem Methylthioethyl-Substituenten einzigartig. Dieses Strukturmerkmal verleiht ihm eine ausgeprägte chemische Reaktivität und biologische Aktivität, was es für verschiedene Anwendungen in Forschung und Industrie wertvoll macht .
Eigenschaften
Molekularformel |
C9H19NO2S |
|---|---|
Molekulargewicht |
205.32 g/mol |
IUPAC-Name |
tert-butyl N-[(2R)-1-methylsulfanylpropan-2-yl]carbamate |
InChI |
InChI=1S/C9H19NO2S/c1-7(6-13-5)10-8(11)12-9(2,3)4/h7H,6H2,1-5H3,(H,10,11)/t7-/m1/s1 |
InChI-Schlüssel |
LRSLSAJGUOCYDQ-SSDOTTSWSA-N |
Isomerische SMILES |
C[C@H](CSC)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(CSC)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(4aR,7R,9aS)-7-methyl-3,4,7,9a-tetrahydro-1H,5H-azirino[1,2-a]pyrano[4,3-b]pyridine](/img/structure/B11826396.png)
![7-(tert-Butyl)-4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11826403.png)


![3-[2-[2-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B11826421.png)
![trans-4-[4-[4-(5-Fluoro-2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-3,6-dihydro-1(2H)-pyridinyl]cyclohexaneacetic acid](/img/structure/B11826428.png)
![(E)-N-[2-hydroxy-6-(hydroxymethyl)-5-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-4-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-3-yl]ethanimidic acid](/img/structure/B11826437.png)

![Carbamic acid, N-[(1S,5R,6R)-6-(acetylamino)-3-cyano-5-(1-ethylpropoxy)-3-cyclohexen-1-yl]-, phenylmethyl ester](/img/structure/B11826456.png)



